![molecular formula C8H14ClNO3 B2483835 (2S,4As,7aR)-2,3,4,4a,5,6,7,7a-octahydropyrano[2,3-c]pyrrole-2-carboxylic acid;hydrochloride CAS No. 2580090-21-5](/img/structure/B2483835.png)

(2S,4As,7aR)-2,3,4,4a,5,6,7,7a-octahydropyrano[2,3-c]pyrrole-2-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

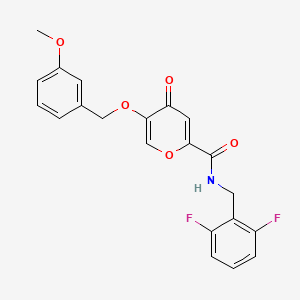

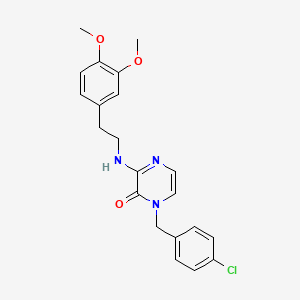

The compound under discussion belongs to a class of fused heterocyclic compounds, specifically pyrano[2,3-c]pyrroles, which are recognized for their unique chemical structures and potential application in various fields of chemistry and pharmacology.

Synthesis Analysis

Synthesis approaches for pyrano[2,3-c]pyrrole derivatives often involve multistep reactions. For instance, a method described involves the synthesis of pyrano[2,3-c]pyrrole-4,7-dione derivatives from methyl (E)-6-phenyl-2,4-dioxohex-5-enoate through heating with aromatic aldehyde and 2-aminothiazole, followed by intramolecular cyclization (Vydzhak & Panchishin, 2008). Similarly, octahydropyrano[3,2-b]pyrrole derivatives are synthesized via double reductive amination, showcasing high stereoselectivity (Ma et al., 2013).

Molecular Structure Analysis

The molecular structure of pyrano[2,3-c]pyrrole derivatives and related compounds often features nonplanar rings with various substituents influencing the overall molecule's properties. For example, derivatives like methyl (1RS,3SR,3aRS,6aSR)-1-methyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate show specific ring conformations and hydrogen-bonded sheet formations (Quiroga et al., 2013).

Chemical Reactions and Properties

Pyrano[2,3-c]pyrrole compounds undergo various chemical reactions, including intramolecular cyclization and reactions with nucleophilic reagents, leading to a diverse array of functionalized derivatives. These reactions are essential for the synthesis of biologically active substances (Gein & Pastukhova, 2020).

Physical Properties Analysis

The physical properties of pyrano[2,3-c]pyrrole derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular structures and substituents. Detailed structural analysis through techniques like X-ray diffraction helps in understanding these properties and their implications on stability and reactivity.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability, define the applicability of pyrano[2,3-c]pyrrole derivatives in chemical syntheses and potential pharmaceutical applications. For instance, the stability and reactivity of these compounds can be influenced by substituents on the pyrrole ring, affecting their potential use in medicinal chemistry (Egawa et al., 1984).

Scientific Research Applications

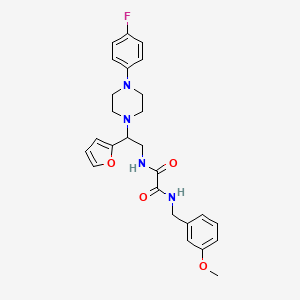

Synthesis and Derivative Formation

- Synthesis of 2-phenyl-5,6-dihydropyrano[2,3-c]pyrrole-4,7-dione derivatives : Research has explored the synthesis of pyrano[2,3-c]pyrrole derivatives, which are a class of fused heterocyclic compounds. This synthesis involves heating equimolar amounts of certain compounds to form 5-aryl-2-phenyl-6-(1,3thiazol-2-yl)-5,6-dihydropyrano[2,3-c]pyrrole-4,7-diones (Vydzhak & Panchishin, 2008).

- Conformationally restricted GABA analogue : An approach to synthesize a conformationally restricted γ-aminobutyric acid (GABA) analogue using a similar scaffold has been developed. This includes reactions involving 2,3-bis(chloromethyl)pyridine and catalytic reduction of the pyridine ring (Melnykov et al., 2018).

Molecular Recognition and Reactions

- Molecular recognition using calix[4]pyrrole receptors : Research on water-soluble receptors derived from aryl extended calix[4]pyrrole has shown effective binding of aromatic N-oxides in water through a combination of interactions including hydrogen bonding and hydrophobic interactions (Verdejo et al., 2009).

- Synthesis of novel 1,2,4‐Oxadiazole derivatives containing pyrano[2,3-b]pyridine : The synthesis of derivatives such as 7-Hydroxy/Amino-5-methyl-6-(5-substituted-[1,2,4]oxadiazol-3-yl)-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylic acid amides has been achieved. These compounds are expected to have better hypertensive activity (Kumar & Mashelker, 2007).

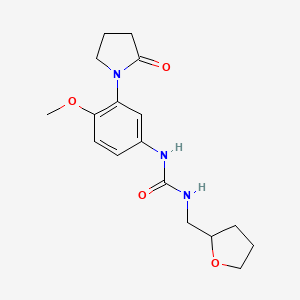

Photoluminescence and Structural Studies

- Optimizing photoluminescence in uranyl dicarboxylate complexes : Studies have focused on synthesizing uranyl ion complexes using various dicarboxylic acids, achieving high photoluminescence quantum yields. This is significant in the context of uranyl carboxylate complexes (Thuéry et al., 2020).

- 3,4-Diphenylpyrrole-2,5-dicarboxylic Acid Acetic Acid Disolvate : This compound's crystallization exhibits extensive hydrogen bonding involving carboxylic acid functional groups, amine group, and acetic acid moieties. This has implications for understanding molecular structures and interactions (Prayzner et al., 1996).

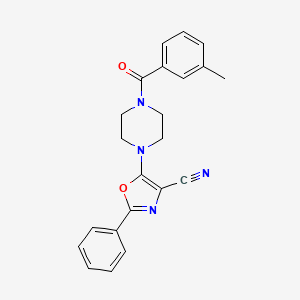

properties

IUPAC Name |

(2S,4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydropyrano[2,3-c]pyrrole-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3.ClH/c10-8(11)6-2-1-5-3-9-4-7(5)12-6;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLOXKHKAVXOFEN-MKXDVQRUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC2C1CNC2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](O[C@@H]2[C@@H]1CNC2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Methyl(6-methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2483754.png)

![4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2483758.png)

![Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(4-isopropylphenyl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B2483760.png)

![methyl 7-(benzo[b]thiophene-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2483764.png)

![6-Tert-butyl-2-[1-[2-(3,5-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2483767.png)

![N-cyclohexyl-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2483774.png)